1H-Inden-1-one, 3-benzoyl-2-phenyl-
Description
Contextual Significance of Substituted Indenones in Contemporary Synthetic Organic Chemistry
The indenone core is a privileged scaffold in drug discovery and development. researchgate.net Derivatives of 1-indanone (B140024), a related structure, are found in numerous pharmacologically active compounds, showcasing a broad spectrum of biological activities including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.org For instance, the well-known drug Donepezil, used in the treatment of Alzheimer's disease, features a methoxyindanone core. researchgate.net The indanone framework is also present in natural products, such as pterosin A, which exhibits antibacterial and cytotoxic activity. beilstein-journals.org
The synthetic utility of indenones is vast, serving as key intermediates in the construction of complex molecular architectures. nih.govnbinno.com The reactivity of the enone system within the indenone structure allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis. nbinno.com Modern synthetic methods, including transition-metal-catalyzed annulations, have been extensively developed to access the 1-indanone core, reflecting the continued interest in this class of compounds. rsc.orgbohrium.com
Historical Trajectories and Key Milestones in the Study of 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The specific compound, 1H-Inden-1-one, 3-benzoyl-2-phenyl-, with the chemical identifier CAS number 72686-15-8, has a more focused history within the broader field of indenone chemistry. A key milestone in its history is its synthesis from 1,2-bis(phenylethynyl)benzene. Research has shown that in the presence of air, the reaction of 1,2-bis(phenylethynyl)benzene with sulfur leads to the formation of 3-benzoyl-2-phenyl-1H-inden-1-one via a sulfur-containing intermediate. This discovery provided a specific pathway to this particular substituted indenone.
Current Research Landscape and Emerging Directions for 1H-Inden-1-one, 3-benzoyl-2-phenyl- Investigations
While the foundational synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- has been established, the current research landscape for this specific molecule is not as extensively documented as for the broader class of indenones. Much of the contemporary research focuses on the development of new synthetic methodologies for indenone derivatives and the exploration of their biological activities.
Emerging directions in the field of substituted indenones include the design and synthesis of novel derivatives with enhanced or specific biological activities. For example, recent studies have focused on creating indenone-containing chalcone (B49325) derivatives with antiviral properties and 2-benzylideneindan-1-one-based photoswitches with potential applications in neurodegenerative diseases. nih.govmdpi.com The exploration of indenone derivatives as antioxidative agents from natural sources like mangrove-derived fungi is another active area of research. mdpi.com
Although specific recent studies focusing solely on 1H-Inden-1-one, 3-benzoyl-2-phenyl- are limited, the established synthetic route and the known importance of the indenone scaffold suggest potential for future investigations. These could include a more detailed study of its photochemical or biological properties, or its use as a building block in the synthesis of more complex molecules. The rich chemistry of the indenone core continues to inspire chemists to explore the potential of its many derivatives, including 1H-Inden-1-one, 3-benzoyl-2-phenyl-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72686-15-8 |
|---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-benzoyl-2-phenylinden-1-one |
InChI |
InChI=1S/C22H14O2/c23-21(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22(24)19(20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
CQUGEAIKCMEXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1h Inden 1 One, 3 Benzoyl 2 Phenyl and Its Analogues
Advanced Retrosynthetic Strategies for 1H-Inden-1-one, 3-benzoyl-2-phenyl-
Retrosynthetic analysis provides a powerful framework for devising synthetic routes to complex target molecules by systematically breaking them down into simpler, commercially available precursors. arxiv.org For 1H-Inden-1-one, 3-benzoyl-2-phenyl-, several logical disconnections can be proposed, guiding the forward synthesis.
A primary disconnection strategy involves the intramolecular Friedel-Crafts acylation. This approach disconnects the C4-C4a bond of the indenone core, leading back to a 3-benzoyl-2,3-diphenylpropenoic acid derivative. This precursor, in turn, can be simplified further. Another key retrosynthetic pathway is based on annulation reactions. This strategy disconnects the indenone into three primary components: a disubstituted alkyne (like diphenylacetylene), a carbonyl source (such as carbon monoxide or a surrogate), and an ortho-dihaloarene or a related functionalized aromatic compound. This approach is central to many transition-metal-catalyzed methods.
A third strategy involves the cyclization of a chalcone-like precursor. A Nazarov cyclization of a divinyl ketone (a 1,4-pentadien-3-one (B1670793) system) could form the five-membered ring. beilstein-journals.org This would require a precursor like 1,2-dibenzoyl-1-phenylethene, which could be synthesized through aldol (B89426) condensation or related C-C bond-forming reactions.
Classical and Contemporary Approaches to Indenone Scaffold Construction Relevant to 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The construction of the indenone ring system is a well-established area of organic synthesis, with both classical and modern methods being highly relevant.
Intramolecular cyclization is a cornerstone of indenone synthesis. The most prominent of these is the Friedel-Crafts acylation . The first synthesis of the parent 1-indanone (B140024) involved the cyclization of hydrocinnamic acid chloride using aluminum chloride. beilstein-journals.org For a substituted target like 1H-Inden-1-one, 3-benzoyl-2-phenyl-, a suitably substituted 3-arylpropionic acid derivative would be required. researchgate.net For instance, the cyclization of 3-benzoyl-2,3-diphenylpropenoic acid chloride in the presence of a Lewis acid could, in principle, yield the target molecule. An improved protocol for constructing substituted indenones has highlighted the significant effect of substituent positioning on the efficiency of intramolecular Friedel–Crafts acylation. cdnsciencepub.com
Another powerful intramolecular reaction is the Nazarov cyclization . This acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone forms a cyclopentenone. Synthesis of 2-benzylidene-1-indanones has been achieved via a Nazarov cyclization of the corresponding chalcone (B49325) precursor, followed by a Knoevenagel condensation. beilstein-journals.org This demonstrates the utility of this method for building the core indenone structure which can be further functionalized.
Annulation reactions, which involve the formation of a new ring onto an existing one, are highly effective for indenone synthesis. The Larock annulation , a palladium-catalyzed reaction, is a seminal example. bohrium.comrawdatalibrary.net This process typically involves the reaction of an ortho-halogenated benzaldehyde (B42025) with an alkyne. bohrium.com Nickel-catalyzed versions of the Larock annulation have also been developed, providing access to a wide range of indenones with high yields and regioselectivities from 2-formylphenyl trifluoromethanesulfonate (B1224126) and alkynes. rsc.org
Condensation reactions are also pivotal. For example, the Knoevenagel condensation of indane-1,3-dione with aromatic aldehydes is a key step in synthesizing various 2-substituted indenones. researchgate.net These can then be subjected to further reactions to build more complex structures.
Catalytic and Asymmetric Synthetic Routes for 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The development of catalytic methods has revolutionized indenone synthesis, offering milder reaction conditions, higher efficiency, and the potential for asymmetric synthesis.
Transition-metal catalysis is a dominant strategy for constructing indenones. researchgate.net A variety of metals, including palladium, rhodium, cobalt, nickel, and iron, have been employed to catalyze the annulation of alkynes with aromatic precursors. bohrium.com
Palladium(II)-catalyzed reactions are particularly prevalent. A highly effective method involves the Pd-catalyzed ligand-free carbonylation of o-bromoaryl iodides with alkynes. acs.orgacs.org This reaction proceeds through a sequence of oxidative addition, alkyne insertion, carbonyl insertion, and reductive elimination. acs.org To enhance safety and ease of handling, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) are often used instead of gaseous carbon monoxide. acs.org Palladium nanoparticles have also been utilized for intramolecular Heck cyclizations to form related indole (B1671886) structures, a strategy that could be adapted for indenone synthesis. rsc.org
Rhodium-catalyzed reactions also provide efficient routes. For instance, a rhodium catalyst can enable a CO gas-free carbonylative cyclization of alkynes with 2-bromophenylboronic acids to furnish indenone derivatives. organic-chemistry.org Other metals like iron and gold have also been shown to catalyze cyclization reactions to form indenones under mild conditions. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Indenone Synthesis
| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| PdCl₂(10 mol %), Mo(CO)₆, TBAI, DBU | o-dihalobenzene, diphenyl acetylene | Carbonylative Annulation | Ligand-free, uses Mo(CO)₆ as a CO surrogate. | acs.org |
| Ni(COD)₂ / P(o-tol)₃ | 2-formylphenyl trifluoromethanesulfonate, alkyne | Larock Annulation | High yields and excellent regioselectivity. | rsc.org |
| Rhodium catalyst, paraformaldehyde | 2-bromophenylboronic acid, alkyne | Carbonylative Cyclization | CO gas-free procedure. | organic-chemistry.org |
| Gold catalyst | 2-alkynylaldehyde cyclic acetal | Cyclization | Efficient cyclization promoted by a 1,5-H shift. | organic-chemistry.org |
| Iron promoter | Ynone, 4-alkyl-1,4-dihydropyridine | Oxidative Alkylation/Cyclization | Provides 2-alkylated indenones with high selectivity. | organic-chemistry.org |
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool for asymmetric synthesis. youtube.com While direct organocatalytic synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- is not widely reported, organocatalytic methods can be instrumental in constructing chiral building blocks or intermediates.
For example, the asymmetric Michael addition is a key C-C bond-forming reaction that can be catalyzed by chiral amines or thioureas. mdpi.com This could be used to create a chiral precursor to the indenone core. An organocatalytic oxo-Michael-aldol cascade reaction has been used in the synthesis of chiral spiroindenes, demonstrating the potential of these cascades to build complex indenone-containing structures. mdpi.com The development of organocatalysis, recognized by the 2021 Nobel Prize in Chemistry, has provided pathways to enantiomerically pure products, which is of high importance in medicinal chemistry. youtube.com These strategies could be applied to generate chiral precursors that, through subsequent cyclization, would lead to enantiomerically enriched indenone analogues.
Photo- and Electro-Chemical Methods in 1H-Inden-1-one, 3-benzoyl-2-phenyl- Synthesis
The application of light and electricity as reagents offers unique, non-classical pathways for bond formation and molecular rearrangement, often providing access to structures that are difficult to obtain through thermal methods.
Photochemical Synthesis
Photochemical reactions are a powerful tool in the synthesis of 1-indanone derivatives. beilstein-journals.orgnih.gov One documented approach involves the photolysis of specific ketone precursors to induce cyclization. For instance, the irradiation of certain aromatic ketones with a medium-pressure UV mercury lamp can lead to the formation of the 1-indanone ring system in high yield. nih.gov A notable example is the conversion of ketone 149 to the corresponding 1-indanone 150 with a 94% yield through photolysis. beilstein-journals.orgnih.gov This type of reaction suggests a potential pathway where a suitably designed precursor could be photochemically cyclized to form the 3-benzoyl-2-phenyl-1H-inden-1-one skeleton. The efficiency and selectivity of such reactions can, however, be highly dependent on the substitution pattern of the starting material. beilstein-journals.orgnih.gov
Table 1: Example of Photochemical Synthesis of a 1-Indanone Derivative
| Precursor | Product | Yield | Conditions | Source(s) |
|---|
Electrochemical Synthesis
Electrosynthesis represents an emerging, green, and powerful platform for constructing complex heterocyclic molecules. While direct electrochemical synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- has not been specifically reported, studies on related structures like 1H-indazoles demonstrate the potential of this methodology. researchgate.netnih.govresearchgate.net In these syntheses, the reaction outcome can be precisely controlled by the choice of electrode material. researchgate.netnih.gov For example, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazoles. researchgate.netnih.gov These methods often proceed through radical pathways and are effective for a broad range of substrates, including both electron-rich and electron-poor systems. researchgate.netnih.govresearchgate.net The principles of controlled electrochemical cyclization could foreseeably be adapted to precursors of 1H-inden-1-one, offering a novel and sustainable synthetic route.
Stereoselective Synthesis of Enantiopure 1H-Inden-1-one, 3-benzoyl-2-phenyl- Derivatives
The presence of a stereocenter at the C-2 position of 1H-Inden-1-one, 3-benzoyl-2-phenyl- makes the development of stereoselective synthetic methods crucial for accessing enantiopure forms. Asymmetric synthesis is paramount in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. pharmaguideline.comlibretexts.org Modern catalysis offers powerful solutions for controlling chirality during the formation of the indanone scaffold.
Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org This method, using chalcone derivatives bearing a pinacolborane group, proceeds in the presence of a chiral monophosphorus ligand (MonoPhos) to deliver the desired chiral indanones in high yields and with excellent enantioselectivities (up to 98% ee). organic-chemistry.org
Another powerful strategy involves the nickel-catalyzed reductive cyclization of enones, which can produce chiral indanones with high enantiomeric induction. organic-chemistry.org Furthermore, catalytic, tandem transformations have been developed, such as the Cu(II) triflate-catalyzed Nazarov cyclization followed by an electrophilic fluorination, to produce stereodefined fluorine-containing 1-indanone derivatives. beilstein-journals.orgnih.gov These catalytic systems, relying on the transfer of chirality from a ligand to the product, represent the forefront of asymmetric synthesis and are highly applicable to the construction of enantiopure 1H-Inden-1-one, 3-benzoyl-2-phenyl- derivatives.
Table 2: Overview of Stereoselective Methods for Indanone Synthesis
| Method | Catalyst / Ligand | Substrate Type | Key Feature | Enantiomeric Excess (ee) | Source(s) |
|---|---|---|---|---|---|
| Asymmetric Intramolecular 1,4-Addition | Rhodium / MonoPhos | Pinacolborane chalcone derivatives | Forms chiral 3-aryl-1-indanones | Up to 98% | organic-chemistry.org |
| Reductive Cyclization | Nickel-based catalyst | Enones | High enantiomeric induction | High | organic-chemistry.org |
| Asymmetric C-C Activation/Carbonylation | Palladium-based catalyst | Cyclobutanones | Creates quaternary carbon stereocenter | Excellent | organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthetic Protocols Applied to 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing synthetic strategies. researchgate.net These principles have been successfully applied to the synthesis of the 1-indanone scaffold, offering more sustainable and environmentally benign alternatives to classical methods.
One key advancement is the use of microwave irradiation to accelerate reactions. Microwave-assisted intramolecular Friedel-Crafts acylation and Nazarov cyclization reactions have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. beilstein-journals.orgnih.govpreprints.org For instance, the Nazarov cyclization of chalcones in neat trifluoroacetic acid can be completed in minutes under microwave irradiation, a significant improvement over hours of conventional heating. preprints.org
The replacement of hazardous organic solvents with greener alternatives is another cornerstone of sustainable synthesis. The Nazarov cyclization has been successfully performed using the green solvent 4-methyltetrahydropyran (4-MeTHP), which avoids harmful reagents and simplifies the work-up process. preprints.orgpreprints.orgelifesciences.org Water has also been employed as a sustainable solvent for the rhodium-catalyzed synthesis of 2,3-substituted indanones, proceeding under mild conditions without the need for exogenous ligands. organic-chemistry.orgresearchgate.net
Furthermore, the development of recoverable and reusable catalysts aligns with green chemistry goals. Metal triflates used in microwave-assisted Friedel-Crafts acylations can often be recovered and reused without a significant loss of catalytic activity, making the process more economical and sustainable. beilstein-journals.orgnih.gov
Table 3: Comparison of Conventional vs. Green Synthetic Protocols for Indanone Synthesis
| Reaction Type | Conventional Method | Green/Sustainable Alternative | Advantages of Green Method | Source(s) |
|---|---|---|---|---|
| Intramolecular Cyclization | Friedel-Crafts or Nazarov cyclization with conventional heating (hours). | Microwave-assisted cyclization (minutes). | Drastically reduced reaction time, improved energy efficiency. | beilstein-journals.orgnih.govpreprints.org |
| Solvent Usage | Use of hazardous solvents like dichloromethane (B109758) or neat TFA. | Use of green solvents like 4-MeTHP or water. | Reduced toxicity, easier work-up, improved environmental profile. | organic-chemistry.orgpreprints.orgpreprints.orgresearchgate.net |
| Catalysis | Stoichiometric amounts of Lewis acids (e.g., AlCl₃). | Catalytic amounts of recoverable metal triflates. | Catalyst reusability, reduced waste, lower environmental impact. | beilstein-journals.orgnih.gov |
Detailed Chemical Reactivity and Reaction Mechanisms of 1h Inden 1 One, 3 Benzoyl 2 Phenyl
Reactivity at the Carbonyl Functionality of the Indenone Moiety
The indenone core possesses two carbonyl groups: the ketone at the 1-position and the carbonyl of the benzoyl group at the 3-position. The C1-carbonyl is part of a conjugated system, which significantly influences its reactivity.
Nucleophilic Addition and Conjugate Addition Reactions
The presence of the α,β-unsaturated ketone system in the indenone ring opens up two primary pathways for nucleophilic attack: direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon of the enone system. libretexts.org The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.
1,2-Nucleophilic Addition: Hard, non-stabilized nucleophiles, such as Grignard reagents and organolithium compounds, are expected to favor 1,2-addition to the C1 carbonyl group. masterorganicchemistry.com This reaction proceeds via direct attack on the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after protonation. libretexts.orgyoutube.com The mechanism involves the nucleophile attacking the carbonyl carbon, breaking the C=O π-bond, and forming a tetrahedral alkoxide intermediate, which is then protonated. masterorganicchemistry.com
Conjugate (Michael) Addition: Softer, resonance-stabilized nucleophiles, such as enamines, thiolates, and Gilman cuprates, are more likely to undergo conjugate addition. libretexts.orgmasterorganicchemistry.com In this scenario, the nucleophile adds to the β-carbon of the indenone system, leading to the formation of an enolate intermediate. This intermediate can then be protonated to yield the 1,4-adduct. masterorganicchemistry.com The driving force for this reaction is the formation of a new C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The benzoyl and phenyl substituents at the 2 and 3-positions will sterically and electronically influence the approach of the nucleophile.
The benzoyl carbonyl at the 3-position is also susceptible to nucleophilic attack, although it is generally less reactive than the indenone carbonyl due to its attachment to the less electrophilic enone system. Nucleophilic addition to this carbonyl would lead to the corresponding tertiary alcohol.
| Reaction Type | Typical Nucleophile | Predicted Product Type |
| 1,2-Nucleophilic Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | Tertiary Alcohol at C1 |
| Conjugate (1,4) Addition | Gilman Reagents (R₂CuLi), Enolates, Thiols | 3-Substituted 2,3-dihydro-1H-inden-1-one |
| Addition to Benzoyl Carbonyl | Strong Nucleophiles | Tertiary Alcohol at the benzoyl carbon |
Redox Chemistry of the Indenone Carbonyl
The carbonyl groups in 1H-Inden-1-one, 3-benzoyl-2-phenyl- can undergo both reduction and oxidation reactions.
Reduction: The C1 ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for such transformations, with LiAlH₄ being the stronger reducing agent. youtube.com Catalytic hydrogenation can also be employed to reduce the carbonyl group and potentially the double bond of the indenone system, depending on the catalyst and reaction conditions. Selective reduction of one carbonyl group in the presence of the other would be a synthetic challenge, likely requiring the use of chemoselective reagents or protecting group strategies.
| Redox Reaction | Reagent | Predicted Product |
| Reduction of C1 Ketone | NaBH₄, LiAlH₄ | 1-Hydroxy-3-benzoyl-2-phenyl-1H-indene |
| Oxidation of C1 Alcohol | PCC, Sworn, Dess-Martin | 1H-Inden-1-one, 3-benzoyl-2-phenyl- |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Benzoyl Rings
The two phenyl rings and the fused benzene (B151609) ring of the indenone core are susceptible to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The phenyl group at the 2-position and the benzoyl group at the 3-position will direct incoming electrophiles. The phenyl group is a weak activating group and an ortho, para-director. uci.edu Therefore, electrophilic substitution on this ring will primarily yield ortho and para substituted products. The benzoyl group, being an electron-withdrawing group, is a deactivating group and a meta-director. uci.edu Thus, electrophilic attack on the benzoyl ring will occur at the meta position relative to the carbonyl. The fused benzene ring of the indenone core is also deactivated by the electron-withdrawing nature of the enone system, making electrophilic substitution on this ring less favorable and likely requiring harsh conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation and acylation (e.g., R-Cl/AlCl₃). wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for simple benzene rings but can occur if the ring is activated by strong electron-withdrawing groups. wikipedia.org In the case of 1H-Inden-1-one, 3-benzoyl-2-phenyl-, the benzoyl ring could potentially undergo SNAr if a suitable leaving group (e.g., a halogen) is present at a position ortho or para to the carbonyl group. wikipedia.orgchemistrysteps.com The electron-withdrawing carbonyl group would stabilize the negatively charged Meisenheimer intermediate formed during the reaction. wikipedia.org The phenyl group at the 2-position is unlikely to undergo SNAr unless it bears strong electron-withdrawing substituents.
| Aromatic Substitution | Ring | Directing Effect | Typical Reagents |
| Electrophilic | 2-Phenyl | ortho, para-directing | HNO₃/H₂SO₄, Br₂/FeBr₃ |
| Electrophilic | Benzoyl | meta-directing | HNO₃/H₂SO₄, Br₂/FeBr₃ |
| Nucleophilic | Benzoyl (with leaving group) | ortho, para to carbonyl | Nu⁻ (e.g., RO⁻, R₂NH) |
Pericyclic Reactions and Rearrangements Involving the 1H-Inden-1-one, 3-benzoyl-2-phenyl- Framework
The conjugated π-system of the indenone framework allows for the participation in pericyclic reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The α,β-unsaturated ketone of the indenone can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.comchemistrysteps.comyoutube.com The reactivity of the indenone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. masterorganicchemistry.comchemistrysteps.com It would react with a conjugated diene to form a new six-membered ring, leading to complex polycyclic structures. The stereochemistry of the reaction would be governed by the endo rule, which predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the transition state. chemistrysteps.comlibretexts.org The phenyl and benzoyl substituents will exert significant steric influence on the approach of the diene, potentially leading to high diastereoselectivity.
Sigmatropic Rearrangements and Their Mechanistic Insights
Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.orglibretexts.org While less common for the ground state of the parent indenone, derivatives or reaction intermediates could potentially undergo such rearrangements. For instance, if a substituent with an allylic proton were introduced at the C2 or C3 position, a chemistrysteps.comwikipedia.org-sigmatropic hydrogen shift could be thermally induced. stereoelectronics.org More complex rearrangements, such as the Cope or Claisen rearrangements, would require the presence of specific structural motifs, such as a 1,5-diene or an allyl vinyl ether, respectively, which are not present in the parent molecule but could be introduced through synthetic modifications. libretexts.orgimperial.ac.uklibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org
| Pericyclic Reaction | Role of Indenone | Reactant | Predicted Outcome |
| Diels-Alder | Dienophile | Conjugated Diene | Polycyclic adduct with a new six-membered ring |
| chemistrysteps.comwikipedia.org-Sigmatropic Shift | π-system | (Requires appropriate substituent) | Isomerized product |
Photochemical Transformations of 1H-Inden-1-one, 3-benzoyl-2-phenyl-
While specific research on the photo-induced cyclizations and ring expansions of 1H-Inden-1-one, 3-benzoyl-2-phenyl- is not documented, the general principles of photochemistry suggest potential pathways. The presence of benzoyl and phenyl groups on the indenone core provides opportunities for intramolecular [2+2] photocycloadditions, which are common for similar structures. researchgate.net Such reactions could lead to the formation of complex polycyclic systems. Ring expansion reactions, possibly through Norrish-type cleavage followed by rearrangement, could also be a potential photochemical pathway, transforming the five-membered indenone ring into a larger carbocyclic or heterocyclic system.
The photochemical reactivity of ketones, such as the indenone and benzoyl moieties in the target molecule, often involves photoreduction or photooxidation processes. In the presence of a suitable hydrogen donor, the excited state of the ketone can abstract a hydrogen atom, leading to a photoreduced product. Conversely, in the presence of an electron acceptor or oxygen, photooxidation can occur. For instance, the photooxidation of indane-1,3-dione in the presence of a photosensitizer and oxygen has been reported to yield ninhydrin. While these are general pathways, specific studies detailing the photoreduction and photooxidation of 1H-Inden-1-one, 3-benzoyl-2-phenyl- have not been found.
Comprehensive Mechanistic Investigations of 1H-Inden-1-one, 3-benzoyl-2-phenyl- Reactions
Elucidating the precise mechanism of a chemical reaction is a cornerstone of organic chemistry, providing the ability to control and optimize reaction outcomes. Techniques such as kinetic analysis and isotopic labeling are powerful tools for this purpose. ias.ac.innumberanalytics.comresearchgate.net
Kinetic analysis involves measuring reaction rates under various conditions to determine the rate law and infer the molecularity of the rate-determining step. Such studies are crucial for understanding the energy profile of a reaction and identifying intermediates. A kinetic study on the neutral hydrolysis of a different but related compound, 1-benzoyl-3-phenyl-1,2,4-triazole, in aqueous media has been performed to understand the effects of solvent on the reaction rate. rsc.org However, a comprehensive kinetic analysis specifically for reactions involving 1H-Inden-1-one, 3-benzoyl-2-phenyl- is not available in the current body of scientific literature. Such an analysis would be invaluable for determining the detailed reaction pathways for its synthesis or subsequent transformations.
Strategic Derivatization and Analogue Development of 1h Inden 1 One, 3 Benzoyl 2 Phenyl
Synthesis of Substituted 1H-Inden-1-one, 3-benzoyl-2-phenyl- Derivatives
The synthesis of derivatives of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can be approached by modifying the core indenone ring system or by functionalizing the appended phenyl and benzoyl groups. These modifications are crucial for tuning the molecule's electronic, steric, and physicochemical properties.
Functionalization of the Indenone Ring System
Direct functionalization of the fused aromatic ring of the indenone system can be challenging. Often, substituted precursors are used to construct the desired indenone. For instance, halogenated indane-1,3-diones are typically synthesized from corresponding halogenated phthalic anhydrides. mdpi.com However, standard aromatic substitution reactions could be explored.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely lead to substitution on the benzene (B151609) ring of the indenone core. The directing effects of the carbonyl group and the fused ring system would influence the position of substitution. For example, Knoevenagel condensation of substituted 5-methyl- or 5-fluoro-1H-indene-1,3(2H)-dione with malononitrile (B47326) has been reported, indicating that functional groups on the indenone ring are tolerated in subsequent reactions. nih.gov
Regioselective and Stereoselective Modifications of the Phenyl and Benzoyl Moieties
The phenyl group at the 2-position and the benzoyl group at the 3-position offer ample opportunities for derivatization through electrophilic and nucleophilic aromatic substitution reactions. The synthesis of 2-benzylidene-1-indanone (B110557) derivatives provides a useful parallel. In these systems, various substituted aromatic aldehydes are condensed with 1-indanones to yield products with diverse functionalities on the benzylidene ring. beilstein-journals.orgnih.gov
This approach suggests that substituted benzaldehydes and benzoyl chlorides could be used in the initial synthesis of the parent 1H-Inden-1-one, 3-benzoyl-2-phenyl- scaffold to introduce desired functional groups. For example, methoxy (B1213986) and hydroxy substitutions on the benzylidene ring of 2-benzylidene-1-indanones have been shown to be critical for their biological activity as adenosine (B11128) receptor antagonists. nih.gov
Table 1: Examples of Substituted 2-Benzylidene-1-indanone Derivatives This table illustrates the synthesis of related indanone derivatives, suggesting potential synthetic routes for modifying the phenyl and benzoyl moieties of the title compound.
| Reactant 1 (Indanone) | Reactant 2 (Aldehyde) | Product | Key Findings | Reference |
|---|---|---|---|---|
| 4-Methoxy-2,3-dihydro-1H-inden-1-one | Benzaldehyde (B42025) | (E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one | Demonstrates a successful condensation to form the benzylidene linkage. | nih.gov |
| 4-Methoxy-2,3-dihydro-1H-inden-1-one | 4-(Dimethylamino)benzaldehyde | (E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one | Shows tolerance for electron-donating groups on the aldehyde. | nih.gov |
| 6-Methoxy-3-phenyl-1-indanone | Bromine | 2-Bromo-6-methoxy-3-phenyl-1-indanone | Illustrates post-synthesis functionalization (bromination) at the 2-position of the indanone core. | beilstein-journals.org |
Exploration of Heteroatom-Containing Analogues of 1H-Inden-1-one, 3-benzoyl-2-phenyl-
Replacing carbon atoms within the indenone framework with heteroatoms such as nitrogen, oxygen, or sulfur can lead to novel heterocyclic analogues with significantly different properties. The synthesis of indazoles, which are aza-analogues of indenes, provides a template for such transformations. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a reported method for preparing N-phenyl-1H-indazoles. beilstein-journals.org Another approach involves the [3+2] cycloaddition of benzyne (B1209423) with diazo compounds, which can yield 1H-indazoles. orgsyn.orgorgsyn.org
Furthermore, isoindolinone systems, which are related lactams, can be converted into more complex nitrogen-containing heterocycles. For example, 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one reacts with hydrazine (B178648) to form benzo[f]phthalazinone derivatives, demonstrating a ring-expansion and heteroatom incorporation strategy. nih.govmdpi.com
Table 2: Synthesis of Heteroatom-Containing Analogues from Related Scaffolds
| Starting Material | Reagents | Product Class | Synthetic Strategy | Reference |
|---|---|---|---|---|
| o-Chlorinated N-phenyl arylhydrazones | CuI, KOH, 1,10-phenanthroline | N-phenyl-1H-indazoles | Intramolecular N-arylation | beilstein-journals.org |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and Ethyl diazoacetate | Cesium fluoride | 1H-Indazole-3-carboxylic acid, ethyl ester | [3+2] Cycloaddition with in situ generated benzyne | orgsyn.org |
| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Hydrazine hydrate | Benzo[f]phthalazinones | Condensation and ring transformation | nih.govmdpi.com |
| N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | CuI, Et3N | Substituted Benzimidazoles | Three-component coupling reaction | nih.gov |
Elucidation of Structure-Reactivity Relationships within 1H-Inden-1-one, 3-benzoyl-2-phenyl- Derivatives
The relationship between the structure of indenone derivatives and their chemical reactivity or biological activity is a key area of investigation. Studies on related compounds have shown that even minor structural modifications can have profound effects. For instance, in a series of 2-benzylidene-1-indanone derivatives designed as adenosine receptor antagonists, the position of methoxy and hydroxy groups on the aromatic rings was found to be critical for binding affinity. nih.gov Specifically, a C4-methoxy group on the indanone ring combined with a 3'-hydroxy or 3',4'-dihydroxy substitution on the benzylidene ring resulted in potent dual A₁ and A₂A receptor affinity. nih.gov
Similarly, in the development of imaging agents for α-synuclein aggregates, structure-activity relationship (SAR) studies of 1-indanone (B140024) and 1,3-indandione (B147059) derivatives revealed that the core scaffold and substituent patterns significantly influence binding affinity and selectivity. nih.gov It was observed that 1-indanone-diene derivatives were generally better binders than the corresponding 1,3-indandione-diene analogues. nih.gov Furthermore, any substitution on the aromatic part of the 1-indanone-diene moiety tended to reduce binding affinity compared to the unsubstituted parent compound. nih.gov These findings highlight the delicate electronic and steric balance required for molecular recognition.
Synthesis and Reactivity of Polycyclic Analogues Derived from 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The indenone scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. One reported strategy involves the reaction of indane-1,3-dione with other reagents to construct larger heterocyclic frameworks. For example, a facile synthesis of pentacyclic heterocyclic analogues has been achieved starting from indane-1,3-dione. nih.gov
Another relevant transformation is the conversion of 3-hydroxybenzo[e]isoindolinone, a related lactam, into new indan-1-one or phthalazin-1-one derivatives. mdpi.comresearchgate.net The reaction of the isoindolinone with organolithium reagents can lead to intramolecular cyclization, forming new indanone structures. mdpi.com Alternatively, reaction with hydrazine yields polycyclic benzo[f]phthalazinone systems. mdpi.comresearchgate.net These examples demonstrate that the core structure of indenone and its analogues can be strategically manipulated to build extended, fused-ring systems with potential for novel applications.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 1h Inden 1 One, 3 Benzoyl 2 Phenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be an indispensable tool for the structural elucidation of 1H-Inden-1-one, 3-benzoyl-2-phenyl-.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. For instance, correlations would be expected between the protons on the indenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular framework, for example, by showing correlations from the protons of the phenyl and benzoyl groups to the indenone core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. This would be particularly useful in determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the phenyl and benzoyl substituents.
Dynamic NMR for Conformational Analysis and Exchange Processes
The presence of rotatable single bonds, particularly those connecting the phenyl and benzoyl groups to the indenone scaffold, suggests the possibility of conformational isomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers of these rotational processes. At low temperatures, separate signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of exchange becomes faster on the NMR timescale.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Should suitable single crystals of 1H-Inden-1-one, 3-benzoyl-2-phenyl- be obtained, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. This would also definitively establish the stereochemistry of the molecule.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could involve the cleavage of the benzoyl group, loss of a phenyl radical, and various rearrangements of the indenone core. Analysis of these fragments would help to corroborate the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the indenone and benzoyl moieties, likely in the region of 1650-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, providing information about the molecular vibrations. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization
The extended π-conjugated system of 1H-Inden-1-one, 3-benzoyl-2-phenyl-, arising from the indenone core and the attached aromatic rings, would be expected to give rise to distinct electronic absorption and emission properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would likely exhibit strong absorptions in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within the chromophore.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum, along with the fluorescence quantum yield and lifetime, would provide valuable information about the excited state properties and deactivation pathways of the molecule. The photophysical properties could be influenced by the conformation and the electronic interactions between the different aromatic components.
Strategic Applications and Utility of 1h Inden 1 One, 3 Benzoyl 2 Phenyl in Organic Synthesis
1H-Inden-1-one, 3-benzoyl-2-phenyl- as a Versatile Building Block in Complex Molecule Synthesis
The dense functionality of 1H-Inden-1-one, 3-benzoyl-2-phenyl- makes it an attractive starting material for the synthesis of more complex molecules. The presence of two carbonyl groups, an alkene moiety embedded within the five-membered ring, and two external phenyl rings offers multiple sites for chemical modification and elaboration.
The indanone framework is a valuable precursor for synthesizing fused heterocyclic systems. The carbonyl group and adjacent active positions on the indene (B144670) ring can participate in condensation and cyclization reactions with various reagents to form new heterocyclic rings. For instance, related indene-based structures are known to undergo cascade reactions to produce fused pyridine (B92270) systems. nih.govacs.org
A notable example involves the reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines. nih.govacs.org This process leads to the formation of indenodihydropyridine and indenopyridine derivatives through a cascade sequence involving Michael addition, intramolecular cyclization, and subsequent dehydration or aromatization. nih.govacs.org This strategy highlights how the activated double bond and carbonyl functionalities within an indene system can be leveraged to construct complex N-heterocycles. Given that 1H-Inden-1-one, 3-benzoyl-2-phenyl- contains a similar α,β-unsaturated ketone (chalcone-like) substructure, it represents a strong candidate for analogous transformations, potentially reacting with binucleophiles like hydrazine (B178648), hydroxylamine, or amidines to yield fused pyrazoles, isoxazoles, or pyrimidines, respectively.
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science and electronics. rsc.org 1H-Inden-1-one, 3-benzoyl-2-phenyl- is itself a polycyclic aromatic system. Its existing framework can be further elaborated to construct larger, more complex PAHs.
Synthetic strategies for extending aromatic systems often rely on annulation reactions, which build new rings onto an existing core. The phenyl and benzoyl groups of 1H-Inden-1-one, 3-benzoyl-2-phenyl- could serve as anchor points for such strategies. For example, functionalization of these aromatic rings (e.g., through halogenation or borylation) would prepare the molecule for transition-metal-catalyzed cross-coupling reactions, enabling the fusion of additional aromatic rings. While specific examples utilizing 1H-Inden-1-one, 3-benzoyl-2-phenyl- as a precursor for larger PAHs are not extensively documented, its structure is well-suited for exploration in this area.
Integration of 1H-Inden-1-one, 3-benzoyl-2-phenyl- in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. The conjugated system within 1H-Inden-1-one, 3-benzoyl-2-phenyl- makes it an ideal substrate for such processes.
Research on structurally related 2-benzylidene-1H-indene-1,3(2H)-diones has demonstrated their successful application in cascade reactions for synthesizing indenopyridine derivatives. nih.govacs.org In these reactions, the indene substrate reacts with 1,1-enediamines in a process that constructs new C-C and C-N bonds and a new heterocyclic ring in one pot. nih.gov The reaction pathway is selective, yielding different products based on the choice of solvent and temperature. nih.gov This work provides a strong precedent for the potential of 1H-Inden-1-one, 3-benzoyl-2-phenyl- to participate in similar transformations. Its electron-deficient double bond is susceptible to nucleophilic attack (e.g., Michael addition), which can initiate a cascade of bond-forming events to rapidly build molecular complexity.
| Starting Materials | Reaction Conditions | Product Type | Key Features |
|---|---|---|---|
| 2-Benzylidene-1H-indene-1,3(2H)-diones and 1,1-Enediamines | Ethanol, Reflux | Indenodihydropyridines | High yields (90-98%), C-C and C-N bond formation |
| 2-Benzylidene-1H-indene-1,3(2H)-diones and 1,1-Enediamines | 1,4-Dioxane, Reflux | Indenopyridines | Solvent-controlled selectivity, aromatized product |
Development of Novel Synthetic Reagents and Methodologies Utilizing 1H-Inden-1-one, 3-benzoyl-2-phenyl-
Functionalized indanones can serve as valuable reagents for further synthetic transformations. For example, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone has been reported, with the bromo-functionality providing a handle for subsequent reactions like cross-coupling or nucleophilic substitution. beilstein-journals.org
Following this logic, 1H-Inden-1-one, 3-benzoyl-2-phenyl- could be converted into a variety of novel synthetic reagents. Selective halogenation at one of its activated positions could yield a versatile building block. For instance, bromination at the C2 position, if achievable, would introduce a leaving group adjacent to both a phenyl and a benzoyl group, creating a highly reactive electrophile. Alternatively, conversion of the ketone to a different functional group, such as a tosylhydrazone, could enable participation in reactions like the Shapiro reaction or transition-metal-catalyzed couplings. organic-chemistry.org
Asymmetric Catalysis Employing 1H-Inden-1-one, 3-benzoyl-2-phenyl- and its Chiral Derivatives
The development of asymmetric syntheses to produce enantiomerically pure compounds is a major goal in modern organic chemistry. Chiral indanones are important intermediates for a number of pharmaceuticals. The enantioselective synthesis of chiral 3-aryl-1-indanones has been successfully achieved through methods such as the rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org
While the application of 1H-Inden-1-one, 3-benzoyl-2-phenyl- in asymmetric catalysis is a largely unexplored field, its structure presents intriguing possibilities. The molecule itself is prochiral, and an asymmetric reduction of its C1-ketone could lead to a chiral alcohol. More significantly, the development of an asymmetric synthesis for 1H-Inden-1-one, 3-benzoyl-2-phenyl- would yield a chiral building block. This chiral scaffold could then be employed as a precursor in the synthesis of enantiopure complex targets or potentially as a chiral ligand for a metal catalyst, where its rigid structure could provide an effective chiral environment for inducing stereoselectivity in other reactions.
Prospective Research Frontiers and Future Outlook for 1h Inden 1 One, 3 Benzoyl 2 Phenyl Chemistry
Integration of 1H-Inden-1-one, 3-benzoyl-2-phenyl- Synthesis and Reactivity into Flow Chemistry Systems
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. For the synthesis of complex molecules like 1H-Inden-1-one, 3-benzoyl-2-phenyl-, flow chemistry presents a promising avenue for future development.
Current synthetic routes to 2,3-disubstituted indenones often involve multi-step sequences with transition-metal catalysts. organic-chemistry.orgacs.org These processes can be systematically translated into a flow regime. For instance, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides could be adapted for a continuous flow setup, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of such syntheses.
Future research in this area will likely focus on developing integrated, multi-step flow systems that can perform the synthesis and subsequent functionalization of the 1H-Inden-1-one, 3-benzoyl-2-phenyl- core in a single, uninterrupted sequence. uc.pttue.nl This approach would not only streamline the production of the target molecule but also facilitate the rapid generation of a library of derivatives for screening in various applications. The synthesis of other heterocyclic systems, such as 1,2,3-triazoles, has already demonstrated the power of flow chemistry in producing complex molecules with high efficiency and purity. nih.gov
Potential Applications in Advanced Materials Science (e.g., optoelectronics, smart materials)
The extended π-conjugation system inherent in the 1H-Inden-1-one, 3-benzoyl-2-phenyl- structure suggests its potential for use in advanced materials. The indenone core, coupled with the appended phenyl and benzoyl groups, creates a donor-acceptor-like framework that can be fine-tuned to modulate its electronic and photophysical properties.
In the realm of optoelectronics, indenone derivatives are being explored for their potential as organic light-emitting diode (OLED) materials and organic photovoltaics (OPVs). The ability to modify the substituents on the indenone ring system allows for the tuning of the HOMO-LUMO energy gap, which is a critical parameter for these applications. Future research will likely focus on the synthesis and characterization of polymers and dendrimers incorporating the 1H-Inden-1-one, 3-benzoyl-2-phenyl- moiety to enhance their material properties.
Furthermore, the indenone scaffold could be incorporated into "smart materials" that respond to external stimuli such as light, heat, or mechanical stress. The inherent reactivity of the enone moiety within the indenone structure could be harnessed to create materials that change their color, fluorescence, or other physical properties in response to specific triggers. This could lead to the development of novel sensors, photochromic materials, and self-healing polymers.
Rational Design and Discovery of New Reactions via Computational Approaches
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. For a complex molecule like 1H-Inden-1-one, 3-benzoyl-2-phenyl-, computational studies can provide invaluable insights into its reactivity.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, identifying the most nucleophilic and electrophilic sites. This information can guide the development of new synthetic transformations. For example, by calculating the energies of various transition states, researchers can predict the regioselectivity and stereoselectivity of reactions involving the indenone core. researchgate.net
Future computational work will likely focus on:
Predicting the feasibility of novel cycloaddition reactions: The dienone system within the indenone core could participate in various pericyclic reactions. Computational screening can identify promising reaction partners and conditions.
Designing new catalysts for indenone synthesis and functionalization: By modeling the interaction between the indenone precursor and a metal catalyst, more efficient and selective catalytic systems can be designed. researchgate.net
Investigating the photophysical properties of indenone derivatives: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of novel indenone-based materials, accelerating the discovery of new optoelectronic materials.
Development of Sustainable and Biocatalytic Transformations Involving 1H-Inden-1-one, 3-benzoyl-2-phenyl-
The increasing demand for environmentally friendly chemical processes has spurred research into sustainable and biocatalytic methods. The synthesis and modification of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can benefit significantly from these approaches.
The use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium or rhodium, is a key area of future research for indenone synthesis. Additionally, developing solvent-free or aqueous reaction conditions will further enhance the sustainability of these processes.
Biocatalysis offers a powerful alternative for the enantioselective synthesis of chiral indenone derivatives. scilit.com Enzymes, such as ketoreductases, could be employed for the stereoselective reduction of the ketone functionality in 1H-Inden-1-one, 3-benzoyl-2-phenyl-, providing access to chiral building blocks for the synthesis of biologically active molecules. Future research will involve screening for and engineering enzymes with high activity and selectivity for indenone substrates. The immobilization of these enzymes will also be crucial for their practical application in scalable synthetic processes.
Deepening Fundamental Mechanistic Understanding of Indenone Reactivity
A thorough understanding of the reaction mechanisms governing the formation and transformation of 1H-Inden-1-one, 3-benzoyl-2-phenyl- is crucial for the rational development of new synthetic methods and applications. While several catalytic cycles for indenone synthesis have been proposed, many mechanistic details remain to be elucidated. researchgate.net
Future mechanistic studies will likely employ a combination of experimental and computational techniques to:
Isolate and characterize reaction intermediates: Trapping experiments and in-situ spectroscopic techniques (e.g., NMR, IR) can provide direct evidence for the species involved in the catalytic cycle.
Perform kinetic studies: Measuring reaction rates under various conditions can help to determine the rate-determining step and provide insights into the role of the catalyst and other reagents.
Conduct isotopic labeling studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.
By gaining a deeper understanding of the fundamental reactivity of the indenone core, chemists will be better equipped to control the outcome of reactions and design novel transformations that would otherwise be inaccessible. This knowledge will be instrumental in unlocking the full synthetic potential of 1H-Inden-1-one, 3-benzoyl-2-phenyl- and related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzoyl-2-phenyl-1H-inden-1-one, and what methodological challenges arise during its preparation?
- Answer : The synthesis of indenone derivatives typically involves Claisen-Schmidt condensations or Friedel-Crafts acylations. For example, describes the use of thionyl chloride in ethanol for synthesizing chalcone analogs, which could be adapted for this compound. Key challenges include regioselectivity in benzoylation and managing steric hindrance from the phenyl groups. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to avoid byproducts like over-acylated intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of 3-benzoyl-2-phenyl-1H-inden-1-one?
- Answer :
- NMR : The ketone carbonyl (C=O) in the indenone core typically resonates at δ 190–200 ppm in NMR. Aromatic protons from benzoyl and phenyl groups appear as multiplet signals in δ 7.0–8.5 ppm ( NMR).
- IR : Strong absorption bands near 1680–1700 cm confirm the C=O stretch.
- MS : Molecular ion peaks should match the molecular weight (CHO, MW = 312.36 g/mol), with fragmentation patterns consistent with loss of benzoyl (105 amu) or phenyl (77 amu) groups. and provide reference mass spectra for similar indenone derivatives .
Q. What are the key thermodynamic properties (e.g., melting point, enthalpy of sublimation) of this compound, and how do experimental conditions affect these measurements?
- Answer : For 2,3-dihydro-1H-inden-1-one analogs, melting points range from 313–351 K depending on substituents ( ). Enthalpy of sublimation (ΔsubH°) is reported as 78.7–83.5 kJ/mol, measured via calorimetry or gas-phase equilibration. Discrepancies in melting points (e.g., 313 K vs. 351 K in ) highlight the need for standardized DSC protocols and purity validation (e.g., HPLC) .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD simulations) resolve contradictions in spectroscopic data or reaction mechanisms for this compound?
- Answer : Density Functional Theory (DFT) can predict NMR chemical shifts and IR frequencies to validate experimental data. For example, conflicting NMR signals (e.g., aromatic proton splitting) may arise from conformational flexibility. Molecular dynamics (MD) simulations can model rotational barriers of the benzoyl group to explain observed splitting patterns. ’s thermodynamic data can parameterize force fields for accurate MD results .
Q. What strategies are effective in analyzing the compound’s reactivity under oxidative or photolytic conditions, and how do substituents influence degradation pathways?
- Answer : The electron-withdrawing benzoyl group increases susceptibility to nucleophilic attack, while the phenyl group stabilizes radicals. Photolytic studies (e.g., UV-Vis irradiation in acetonitrile) can track degradation via LC-MS, identifying products like benzoic acid (from benzoyl cleavage) or quinone derivatives. ’s benzothiazin analogs suggest possible dimerization under oxidative conditions .
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔfusH values) for this compound?
- Answer : Variability in fusion enthalpy (ΔfusH: 17.6–17.78 kJ/mol in ) may stem from polymorphic forms or impurities. Researchers should:
- Use high-purity samples (>99%, validated by HPLC).
- Compare DSC heating rates (e.g., 5–10 K/min) to detect metastable phases.
- Cross-reference with X-ray crystallography to confirm crystal packing effects .
Q. What role does this compound play in medicinal chemistry, particularly in targeting receptors like estrogen or acetylcholinesterase?
- Answer : Structural analogs (e.g., donepezil in ) inhibit acetylcholinesterase via π-π stacking with aromatic residues. The benzoyl group may enhance binding affinity to estrogen receptors (). In vitro assays (e.g., enzyme inhibition IC) and docking studies are recommended to validate interactions .
Methodological Guidance Tables
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point (Tfus) | 313–351 K | DSC | |
| ΔsubH° | 78.7 ± 2.8 kJ/mol | Calorimetry | |
| Boiling Point (Tboil) | 514.7 K at 0.985 bar | Reduced Pressure | |
| IR C=O Stretch | 1680–1700 cm | FTIR |
Key Research Recommendations
- Prioritize purity assessment (HPLC, elemental analysis) to minimize data variability.
- Combine experimental and computational approaches to resolve mechanistic ambiguities.
- Explore functionalization (e.g., introducing electron-donating groups) to modulate reactivity for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
